
5-Chloro-2-methoxybenzonitrile;1-iodo-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxybenzonitrile: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical properties and applications5-Chloro-2-methoxybenzonitrile is a nitrile derivative with the molecular formula C8H6ClNO, known for its use in organic synthesis and as an intermediate in pharmaceuticals . 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with the molecular formula C10H13I, often used in various chemical reactions due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxybenzonitrile: can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically occurs at elevated temperatures to ensure complete chlorination.
1-iodo-2,3,4,5-tetramethylbenzene: is usually prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent like iodic acid or hydrogen peroxide . The reaction is carried out in an organic solvent such as acetic acid or chloroform at room temperature .
Industrial Production Methods
Industrial production of 5-Chloro-2-methoxybenzonitrile often involves large-scale chlorination processes using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, with stringent quality control measures in place.
For 1-iodo-2,3,4,5-tetramethylbenzene , industrial production typically employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methoxybenzonitrile: undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like .
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like .
1-iodo-2,3,4,5-tetramethylbenzene: is reactive in:
Substitution reactions: The iodine atom can be substituted by nucleophiles such as or .
Coupling reactions: It can participate in or reactions to form biaryl compounds.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like , , and in polar aprotic solvents.
Reduction: or in anhydrous solvents.
Oxidation: , , or in acidic or basic media.
Major Products
5-Chloro-2-methoxybenzonitrile: Substitution products like , reduction products like .
1-iodo-2,3,4,5-tetramethylbenzene: Substitution products like , coupling products like .
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxybenzonitrile: is widely used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Organic synthesis: As a building block for more complex molecules.
Material science: In the development of novel materials with specific properties.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Organic synthesis: As a precursor for the synthesis of complex organic molecules.
Medicinal chemistry: In the development of iodinated compounds for imaging and therapeutic purposes.
Catalysis: As a substrate in catalytic reactions to study reaction mechanisms.
Mecanismo De Acción
The mechanism of action for 5-Chloro-2-methoxybenzonitrile involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various substitution and addition reactions. Its nitrile group can interact with biological targets, potentially inhibiting enzymes or receptors.
1-iodo-2,3,4,5-tetramethylbenzene: acts as a reactive intermediate in organic synthesis, where its iodine atom can be easily replaced by other functional groups. This reactivity makes it valuable in forming carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
5-Chloro-2-methoxybenzonitrile: can be compared with other chlorinated benzonitriles like 4-chloro-2-methoxybenzonitrile and 3-chloro-2-methoxybenzonitrile . Its unique position of the chlorine atom provides distinct reactivity and selectivity in chemical reactions.
1-iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatics such as 1-iodo-2,4,6-trimethylbenzene and 1-iodo-3,5-dimethylbenzene . Its multiple methyl groups confer unique steric and electronic properties, making it distinct in its reactivity and applications.
Propiedades
Fórmula molecular |
C18H19ClINO |
|---|---|
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
5-chloro-2-methoxybenzonitrile;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C8H6ClNO/c1-6-5-10(11)9(4)8(3)7(6)2;1-11-8-3-2-7(9)4-6(8)5-10/h5H,1-4H3;2-4H,1H3 |
Clave InChI |
ICOZZEHBXPMPNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.COC1=C(C=C(C=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



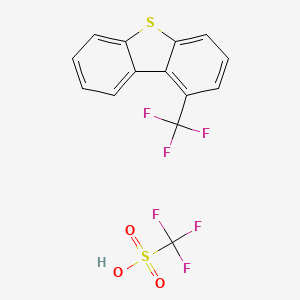
![1-ethyl-5-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818663.png)

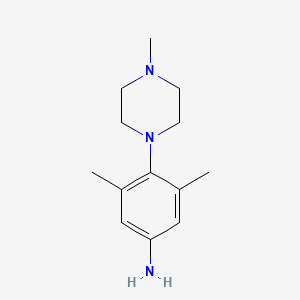
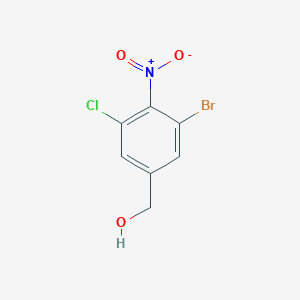
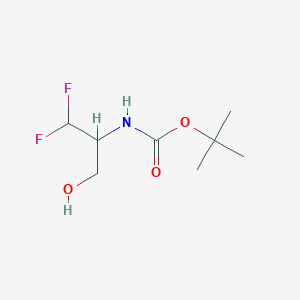

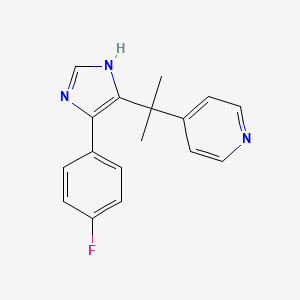
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
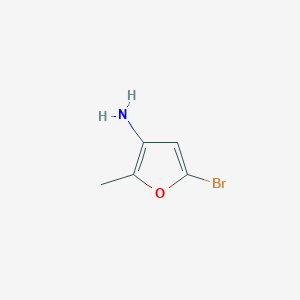
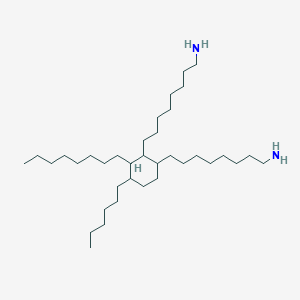
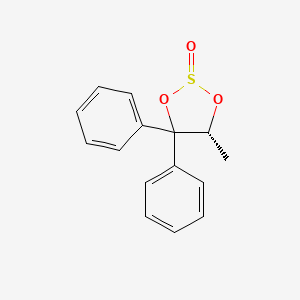
![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
